An In-depth Technical Guide to 4-Methoxy-2,6-dimethylphenylboronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methoxy-2,6-dimethylphenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,6-dimethylphenylboronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a sterically hindered biphenyl moiety and a methoxy group, make it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Methoxy-2,6-dimethylphenylboronic acid, with a particular focus on its role in the development of bioactive molecules.
Core Chemical Properties
4-Methoxy-2,6-dimethylphenylboronic acid is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BO₃ | [1][2] |
| Molecular Weight | 180.01 g/mol | [1][2] |
| CAS Number | 361543-99-9 | [1][2] |
| Melting Point | 168-172 °C | [3] |
| Boiling Point (Predicted) | 346.3 ± 52.0 °C at 760 mmHg | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Slightly soluble in water. | [4] |
| Storage | Store at room temperature. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. | [1][4] |
Synthesis and Purification
The synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid typically proceeds via the formation of an organometallic intermediate from a corresponding aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid
This protocol is adapted from a general procedure for the synthesis of substituted phenylboronic acids.
Materials:
-
4-Bromo-3,5-dimethylanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-3,5-dimethylanisole (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 1 hour at this temperature.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred vigorously for 1 hour.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 4-Methoxy-2,6-dimethylphenylboronic acid is then purified by recrystallization.
Synthesis Workflow
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 4-Methoxy-2,6-dimethylphenylboronic acid
-
Ethanol
-
Deionized water
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: The crude solid is placed in a flask and a minimal amount of a hot solvent mixture (e.g., ethanol/water) is added until the solid completely dissolves.
-
Cooling and Crystallization: The solution is allowed to cool slowly to room temperature. Pure crystals of 4-Methoxy-2,6-dimethylphenylboronic acid will begin to form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Purification Workflow
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the two methyl group protons, and the acidic protons of the boronic acid group. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, the methyl carbons, and the carbon attached to the boron atom.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and B-O stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (180.01 g/mol ).
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
4-Methoxy-2,6-dimethylphenylboronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
4-Methoxy-2,6-dimethylphenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), 4-Methoxy-2,6-dimethylphenylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle
Role in Drug Discovery and Development
The structural motif provided by 4-Methoxy-2,6-dimethylphenylboronic acid is present in various biologically active compounds, making it a valuable tool for drug discovery and development.[5] The steric hindrance provided by the two methyl groups can influence the conformation of the final molecule, potentially leading to enhanced selectivity for biological targets.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The biphenyl scaffold, which can be readily synthesized using 4-Methoxy-2,6-dimethylphenylboronic acid, is a common feature in many kinase inhibitors. For instance, pyrimidine-based derivatives have been designed as potent Aurora A kinase inhibitors, which are involved in the regulation of cell division and are overexpressed in many cancers. The synthesis of such inhibitors can involve a Suzuki coupling step to introduce the substituted phenyl group.[6][7]
Kinase Inhibition Signaling Pathway
Conclusion
4-Methoxy-2,6-dimethylphenylboronic acid is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of biologically active molecules, including kinase inhibitors, highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties and applications, serving as a resource for researchers and scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 361543-99-9 | 4-Methoxy-2,6-dimethylphenylboronic acid - Synblock [synblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]






